The provided papers discuss various derivatives of [, , ]triazolo[4,3-b]pyridazine, highlighting their potential as inhibitors for different biological targets. These molecules are often studied for their applications in medicinal chemistry and drug discovery. Specifically, they have shown activity as:
c-Met inhibitors: c-Met is a receptor tyrosine kinase involved in various cellular processes, including cell growth and proliferation. Dysregulation of c-Met signaling is implicated in several cancers, making it a target for anticancer drug development [, , , , ].
5-HT2 antagonists: 5-HT2 receptors are serotonin receptors found in the central nervous system and play a role in various physiological processes. Antagonists of these receptors have potential applications in treating conditions like schizophrenia and anxiety [].
GABAA receptor modulators: GABAA receptors are the major inhibitory neurotransmitter receptors in the brain. Modulating these receptors can have therapeutic potential for various neurological and psychiatric disorders [, ].
Antimicrobial agents: Some of these derivatives have exhibited moderate antimicrobial activity against various microorganisms, suggesting their potential as leads for developing novel antimicrobial drugs [].
Future Directions
Further research on [, , ]triazolo[4,3-b]pyridazine derivatives could focus on:
Compound Description: PF-04254644 is a potent and selective inhibitor of the receptor tyrosine kinase c-Met. It demonstrated high selectivity for c-Met during in vitro kinase profiling but exhibited off-target inhibition of the phosphodiesterase (PDE) family. In vivo studies in rats revealed cardiotoxic effects, including sustained heart rate increase, altered cardiac output, decreased contractility indices, and myocardial degeneration. These findings led to the termination of its preclinical development due to a narrow therapeutic window concerning cardio-related safety. [] The crystal structure of c-Met kinase in complex with PF-04254644 has been resolved. []
Relevance: PF-04254644 shares a significant structural resemblance with 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline. Both compounds feature a quinoline ring directly linked to a [, , ]triazolo[4,3-b]pyridazine scaffold. The primary difference lies in the substituents at the 6-position of the [, , ]triazolo[4,3-b]pyridazine ring. PF-04254644 possesses a (1-methyl-1H-pyrazol-4-yl)ethyl group, while the compound of interest has a difluoromethyl group substituted with a pyridin-4-yl group.
Relevance: SGX523 exhibits a close structural similarity to 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline. Both share a common core structure comprising a quinoline ring linked to a [, , ]triazolo[4,3-b]pyridazine system. The key difference resides in the linker between these two rings. SGX523 incorporates a sulfur atom directly connecting the quinoline and [, , ]triazolo[4,3-b]pyridazine, while the compound of interest utilizes a difluoromethyl group as the linker.
Relevance: Compound 1, while sharing the [, , ]triazolo[4,3-b]pyridazine core with 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline, differs significantly in its other structural elements. The absence of a quinoline ring and the presence of a naphthyridine ring system, along with the isothiazole substitution on the [, , ]triazolo[4,3-b]pyridazine core, distinguish Compound 1. This comparison highlights how variations in substituents and core structures can significantly impact the pharmacological and toxicological profiles of compounds, even within a similar chemical space.
Compound Description: Developed as a potential alternative to mitigate the bioactivation observed with Compound 1, Compound 2 retains the core structure but introduces a metabolically labile 2-methoxyethoxy substituent on the naphthyridine ring. Despite the primary metabolic transformation shifting towards this new substituent, Compound 2 still demonstrated glutathione conjugation and high covalent binding across species, similar to Compound 1. This finding suggests that while modifying metabolic soft spots can alter the metabolic profile, it may not completely eliminate the bioactivation risk associated with the isothiazole moiety in this chemical series. []
Relevance: Similar to Compound 1, Compound 2, despite sharing the [, , ]triazolo[4,3-b]pyridazine core with 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline, exhibits distinct structural features. The shared [, , ]triazolo[4,3-b]pyridazine scaffold, substituted with an isothiazole ring in both Compound 2 and Compound 1, differentiates them from the compound of interest.
Compound Description: This compound is a potent and selective c-Met inhibitor. [] The crystal structure of c-Met kinase in complex with this compound has been solved. []
Relevance: This compound exhibits a high degree of structural similarity to 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline. Both share a common quinoline ring and a difluoromethyl linker attached to a bicyclic heteroaryl system. The key difference is the bicyclic system itself. While the compound of interest contains a [, , ]triazolo[4,3-b]pyridazine scaffold substituted with a pyridin-4-yl group, this related compound has a [, , ]triazolo[4,3-b][1,2,4]triazine scaffold with a 4-fluorophenyl substituent.
Compound Description: This compound acts as an inhibitor of the first domain of the human bromodomain BRD4. Its crystal structure bound to BRD4 has been resolved, providing insights into its binding mode and interactions. []
These related compounds provide valuable insights into the structure-activity relationships surrounding the [, , ]triazolo[4,3-b]pyridazine scaffold and highlight how subtle modifications can significantly impact the pharmacological and toxicological profiles. Understanding these relationships is crucial for designing and developing novel compounds with improved potency, selectivity, and safety profiles.
Overview
JNJ-38877618 is a small molecule compound that functions primarily as a Met kinase inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. It is classified as a toll-like receptor modulator, specifically targeting the toll-like receptor 8 pathway, which plays a crucial role in the immune response against pathogens and tumor cells.
Source and Classification
JNJ-38877618 was developed by Johnson & Johnson and is part of a broader class of compounds aimed at modulating kinase activity. Its classification as a Met kinase inhibitor positions it within a group of molecules that are being explored for their ability to interfere with signaling pathways involved in cancer progression and metastasis.
Synthesis Analysis
Methods and Technical Details
The synthesis of JNJ-38877618 involves several key steps that utilize conventional organic synthesis techniques. The compound can be synthesized through the following general method:
Starting Materials: The synthesis begins with readily available starting materials that contain the requisite functional groups for the desired structure.
Reactions: Key reactions include amination and alkylation processes, which are critical for forming the pyrimidine and hexanol moieties present in the final structure.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products.
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are often proprietary but typically follow established protocols for similar compounds.
Molecular Structure Analysis
Structure and Data
The molecular structure of JNJ-38877618 can be described by its chemical formula, which includes various functional groups integral to its activity. The compound features a pyrimidine ring connected to a hexanol chain, along with an amino group that enhances its binding affinity to the Met kinase target.
Molecular Formula: C₁₄H₁₈F₂N₄O₃
Molecular Weight: Approximately 300.31 g/mol
Structural Characteristics: The presence of fluorine atoms is notable as they can enhance metabolic stability and bioavailability.
Chemical Reactions Analysis
Reactions and Technical Details
JNJ-38877618 undergoes various chemical reactions that can be exploited for its application in drug development:
Kinase Inhibition: The primary reaction mechanism involves competitive inhibition at the active site of Met kinase, blocking downstream signaling pathways that promote cell proliferation.
Metabolism: In vivo studies have shown that JNJ-38877618 is metabolized primarily through oxidative pathways, leading to several metabolites that may also exhibit biological activity.
Technical details regarding these reactions are often elucidated through enzyme kinetics studies and pharmacokinetic modeling.
Mechanism of Action
Process and Data
The mechanism of action of JNJ-38877618 involves its binding to the ATP-binding site of Met kinase. This binding prevents ATP from interacting with the kinase, thereby inhibiting phosphorylation events critical for cell signaling related to growth and survival.
Target Enzyme: Met kinase
Inhibition Type: Competitive inhibition
Biological Impact: By inhibiting Met kinase activity, JNJ-38877618 disrupts pathways associated with tumor growth and metastasis, making it a candidate for cancer therapy.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
JNJ-38877618 exhibits several important physical and chemical properties:
Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.
Melting Point: Specific melting point data may vary based on crystalline forms but generally falls within a defined range typical for similar compounds.
Relevant data can be obtained from various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
Applications
Scientific Uses
JNJ-38877618 has potential applications in several areas of scientific research:
Cancer Therapy: As a Met kinase inhibitor, it is being investigated for its efficacy in treating various cancers, particularly those characterized by aberrant Met signaling.
Drug Development: Its profile makes it suitable for further development into combination therapies aimed at enhancing anti-tumor effects.
Research Tool: JNJ-38877618 serves as a valuable tool in studying Met-related signaling pathways and their implications in cancer biology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GW354586X is a potent inhibitor of small conductance calcium-activated potassium (SK) channels. It interacts with the channel at the apamin binding site.
The high affinity nerve growth factor (NGF) receptor, also known as NGF tyrosine kinase receptor A (TrkA), is involved in the development and maturation of the nervous system. Aberrant expression is associated with certain forms of cancer and congenital insensitivity to pain with anhidrosis. GW 441756 is a potent inhibitor of TrkA (IC50 = 2 nM). It displays >100-fold selectivity over a panel of related kinases. GW 441756 has been used to clarify the role of TrkA in regulating gene expression in neuroblastoma cells and, more recently, in amyloid-β protein precursor cleavage in neuroglioma cells. GW-441756 is a potent inhibitor of TrkA (IC50 = 2 nM). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma.
Novel activator of KCa2 ('SK') channels. Selective SK1 channel activator (EC50 = 8.2 μM). First true activator of KCa2.x and KCa3.1 channels; displays 100-fold greater selectivity for KCa2.x over KCa3.1. GW542573X is an activator of small-conductance Ca2+-activated K+ channels (KCa2).